molecular formula C18H16FNO3 B2578471 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-fluoro-2-methylphenyl)acrylamide CAS No. 882081-67-6

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-fluoro-2-methylphenyl)acrylamide

Cat. No.: B2578471
CAS No.: 882081-67-6
M. Wt: 313.328
InChI Key: ZIGYSLLAGIOUNP-QPJJXVBHSA-N
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Description

Chemical Identity: 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-fluoro-2-methylphenyl)acrylamide (CAS: 882081-67-6) is a synthetic acrylamide derivative with the molecular formula C₁₈H₁₆FNO₃, a molecular weight of 313.33 g/mol, and a stereochemical designation of (2E) for its double bond configuration . The compound features a 2,3-dihydro-1,4-benzodioxin core linked to an acrylamide group substituted with a 5-fluoro-2-methylphenyl moiety. Its ChemSpider ID is 4734878, and it is commercially available with a purity >90% for research use .

Properties

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-fluoro-2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-12-2-5-14(19)11-15(12)20-18(21)7-4-13-3-6-16-17(10-13)23-9-8-22-16/h2-7,10-11H,8-9H2,1H3,(H,20,21)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGYSLLAGIOUNP-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C=CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)NC(=O)/C=C/C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-fluoro-2-methylphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on various research findings.

  • Molecular Formula : C19_{19}H20_{20}FNO3_{3}
  • Molecular Weight : 329.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in metabolic pathways. The compound may function as an inhibitor of tyrosinase, an enzyme critical in melanin production, which has implications for hyperpigmentation disorders .

Antimelanogenic Effects

Recent studies have demonstrated that analogs related to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-fluoro-2-methylphenyl)acrylamide exhibit significant inhibitory effects on melanin production. In cell-based assays using B16F10 murine melanoma cells:

  • Inhibition of Tyrosinase : The compound inhibited intracellular tyrosinase activity, leading to reduced melanin synthesis. The effective concentrations ranged from 5 µM to 20 µM without exhibiting cytotoxicity .

Cytotoxicity Studies

Cytotoxicity assessments indicated that while some analogs showed potent inhibitory effects on tyrosinase, they did not significantly affect cell viability at concentrations below 20 µM over 48 to 72 hours . This suggests a favorable therapeutic window for potential applications in treating skin pigmentation disorders.

Table 1: Summary of Biological Activities

ActivityResultReference
Tyrosinase InhibitionSignificant at ≤20 µM
Cytotoxicity (B16F10 Cells)Non-cytotoxic at ≤20 µM
Antioxidant ActivityComparable to positive controls

Case Study: Antimelanogenic Efficacy

A study explored the efficacy of several analogs derived from the benzodioxin structure in inhibiting melanin production. The results indicated that compounds similar to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-fluoro-2-methylphenyl)acrylamide effectively reduced melanin levels by inhibiting tyrosinase activity in a concentration-dependent manner. Notably, one analog demonstrated a stronger inhibitory effect than kojic acid, a well-known tyrosinase inhibitor .

Comparison with Similar Compounds

Structural Features :

  • Acrylamide backbone : The (E)-configured double bond may influence conformational stability and biological interactions.

The following table compares the target compound with structurally or functionally related derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications References
Target Compound : 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-fluoro-2-methylphenyl)acrylamide C₁₈H₁₆FNO₃ 313.33 5-fluoro-2-methylphenyl Not explicitly reported in evidence; structural analogs suggest potential immunomodulatory activity.
Analog 1 : (E)-3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide C₂₁H₂₃NO₃ 353.41 4-tert-butylphenyl PD-1/PD-L1 inhibitor (IC₅₀: ~0.8285 SoftMax score in immunomodulation assays).
Analog 2 : 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide C₁₇H₁₄FNO₃ 299.30 4-fluorophenyl No direct activity reported; structural similarity to kinase inhibitors.
Analog 3 : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide C₂₁H₁₇FN₂O₅S 428.44 Sulfonamide-linked benzamide No explicit activity data; computational studies suggest kinase target potential.
Analog 4 : D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene) C₂₁H₁₆N₂O₂ 328.37 Imidazole-pyridine hybrid Inhibits Th2/Treg differentiation; reduces bacterial growth in tuberculosis models.
Analog 5 : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide derivatives Variable ~300–400 Alkyl/aralkyl sulfonamides Antibacterial activity against E. coli (IC₅₀: 9.22–9.66 μg/mL); inactive against S. aureus.
Key Findings :

Structural Influence on Activity: Electron-Withdrawing Groups: The 5-fluoro substituent in the target compound may enhance metabolic stability compared to tert-butyl (Analog 1) or unsubstituted phenyl groups (Analog 2) .

Antibacterial Activity: Sulfonamide derivatives (Analog 5) show moderate activity against E. aureus, highlighting substituent-dependent efficacy. The target compound’s acrylamide group may confer distinct target selectivity compared to sulfonamides .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves amidation of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid with 5-fluoro-2-methylaniline, analogous to methods for sulfonamide derivatives (e.g., alkylation in DMF/LiH) .

Hydrogen Bonding: Crystallographic data for sulfonamide analogs (e.g., N—H···O chains) suggest benzodioxin derivatives form stable intermolecular interactions, which may influence solubility .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-fluoro-2-methylphenyl)acrylamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on regioselective acrylamide coupling and purification strategies. For example, details a process involving chiral intermediates and controlled reaction conditions (e.g., low-temperature acylation to minimize side reactions). High-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase is recommended for purity assessment (>98%) . Post-synthetic crystallization (e.g., using ethyl acetate/hexane) can enhance purity, as demonstrated in crystallographic studies of related benzodioxin derivatives .

Q. What spectroscopic and computational methods are critical for structural validation of this compound?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm the dihydrobenzodioxin scaffold (δ 4.2–4.4 ppm for methylene protons) and acrylamide linkage (δ 6.2–6.8 ppm for vinyl protons) .
  • X-ray crystallography : To resolve steric effects, as shown in for sulfonamide analogs.
  • Density Functional Theory (DFT) : Compare calculated vs. experimental IR spectra to validate conformational stability .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action as a glucocorticoid receptor agonist?

  • Methodological Answer : Use in vitro binding assays (e.g., fluorescence polarization) with recombinant glucocorticoid receptors (GR) to measure IC₅₀ values. highlights structural analogs with anti-inflammatory activity, suggesting similar binding motifs (e.g., fluorophenyl and benzodioxin groups). Molecular dynamics simulations can map interactions with GR’s ligand-binding domain, focusing on hydrogen bonding with Asn564 and hydrophobic contacts with Phe623 . Validate functional activity via luciferase reporter assays in GR-transfected HEK293 cells .

Q. What strategies address contradictory biological activity data across scaffold variants?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, identifies the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold as critical for PD-1/PD-L1 inhibition. Compare variants by:

  • Dose-response curves : Assess potency (EC₅₀) in immune checkpoint inhibition assays.
  • Scaffold hopping : Use EGNN models to predict bioactivity of untested analogs, even with limited training data .
  • Meta-analysis : Aggregate data from orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) to resolve discrepancies .

Q. How can computational models guide the design of derivatives with improved metabolic stability?

  • Methodological Answer :

  • CYP450 metabolism prediction : Tools like StarDrop or Schrödinger’s ADMET Predictor identify vulnerable sites (e.g., fluorophenyl or acrylamide groups).
  • Prodrug strategies : Modify the acrylamide NH to a carbamate (e.g., tert-butoxycarbonyl) for slower hepatic clearance, as seen in for related morpholine derivatives.
  • In silico toxicity screening : Use Derek Nexus to flag potential genotoxicity from the dihydrobenzodioxin moiety .

Data Contradiction Analysis

Q. How should researchers validate conflicting solubility and stability data reported for this compound?

  • Methodological Answer :

  • Solubility : Perform parallel shake-flask experiments in PBS (pH 7.4) and DMSO, using UV-Vis spectroscopy (λ = 270–300 nm) for quantification. Compare with published data in and .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic degradation of the acrylamide bond is a key concern; adjust formulation pH to 5–6 to minimize hydrolysis .

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